4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxypropyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine
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Overview
Description
4-(4-Fluorobenzenesulfonyl)-N-(3-methoxypropyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a fluorobenzenesulfonyl group, a methoxypropyl group, and a methylphenyl group attached to an oxazole ring. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzenesulfonyl)-N-(3-methoxypropyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Fluorobenzenesulfonyl Group: This step involves the sulfonylation of the oxazole ring using 4-fluorobenzenesulfonyl chloride in the presence of a base, such as triethylamine.
Attachment of the Methoxypropyl Group: The methoxypropyl group can be introduced through nucleophilic substitution reactions using 3-methoxypropylamine.
Introduction of the Methylphenyl Group: The methylphenyl group can be attached via a Friedel-Crafts acylation reaction using 3-methylbenzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorobenzenesulfonyl)-N-(3-methoxypropyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
4-(4-Fluorobenzenesulfonyl)-N-(3-methoxypropyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzenesulfonyl)-N-(3-methoxypropyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorobenzenesulfonyl)-N-(3-methoxypropyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine
- 4-(4-Bromobenzenesulfonyl)-N-(3-methoxypropyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine
- 4-(4-Methylbenzenesulfonyl)-N-(3-methoxypropyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine
Uniqueness
The presence of the fluorobenzenesulfonyl group in 4-(4-fluorobenzenesulfonyl)-N-(3-methoxypropyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine imparts unique electronic and steric properties to the compound, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds, such as those with chloro, bromo, or methyl substituents on the benzenesulfonyl group.
Properties
Molecular Formula |
C20H21FN2O4S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(3-methoxypropyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C20H21FN2O4S/c1-14-5-3-6-15(13-14)18-23-20(19(27-18)22-11-4-12-26-2)28(24,25)17-9-7-16(21)8-10-17/h3,5-10,13,22H,4,11-12H2,1-2H3 |
InChI Key |
IUGUFKIKQSGCTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)NCCCOC)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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